Quassinoide

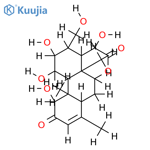

Quassinoids are a class of sesquiterpene lactones widely found in plants, particularly in the Rubiaceae family such as Picrasma quassioides and Artocarpus heterophyllus. These natural compounds exhibit diverse biological activities, including anti-inflammatory, antimalarial, anticancer, and immunomodulatory properties. Structurally, quassinoids feature a 15-carbon skeleton with a lactone ring attached at C-13 or C-14 position. They are often bitter in taste due to their unique chemical structure.

Research has shown that certain quassinoids possess significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, these compounds have demonstrated potential as antimalarial agents, targeting Plasmodium parasites in vivo. In anticancer studies, quassinoids exhibit selective cytotoxicity towards cancer cells through mechanisms that include induction of apoptosis and inhibition of cell proliferation.

Given their promising biological activities, quassinoids continue to be a focus of scientific investigation for developing new therapeutic approaches in various fields including inflammation, malaria treatment, and cancer therapy.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

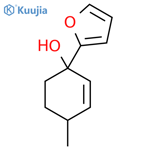

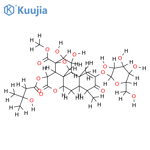

|

bruceantinol | 145512-59-0 | C30H38O13 |

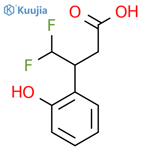

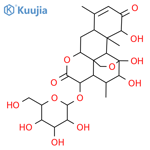

|

Javanicin I | 133632-74-3 | C21H24O6 |

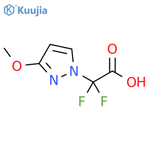

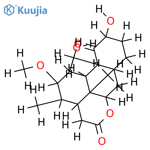

|

javanicin P | 132945-29-0 | C21H30O7 |

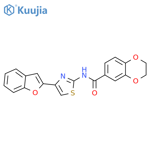

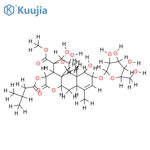

|

13beta,21-Dihydroxyeurycomanone | 138874-44-9 | C20H26O11 |

|

yadanzioside J | 99132-96-4 | C32H44O17 |

|

(1beta,2alpha,11alpha,12alpha)-1,2,11,12-tetrahydroxy-11,20-epoxypicrasa-3,13(21)-dien-16-one | 89353-91-3 | C20H26O7 |

|

(1beta,11alpha,12alpha,15beta)-1,11,12-trihydroxy-2,16-dioxo-11,20-epoxypicras-3-en-15-yl beta-D-glucopyranoside | 89202-76-6 | C26H36O13 |

|

javanicin V | 138843-01-3 | C20H30O6 |

|

yadanzioside H | 95258-21-2 | C32H46O16 |

|

yadanziolide T | 1346764-96-2 | C20H28O8 |

Literatura Relacionada

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

Fornecedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados